Methods of Synthesis
The synthesis of AE0047 Hydrochloride involves several key steps, primarily focusing on the preparation of 1,4-dihydropyridine derivatives. The general synthetic route can be summarized as follows:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
Molecular Structure
AE0047 Hydrochloride has a complex molecular structure characterized by a 1,4-dihydropyridine core. The molecular formula is , with a molecular weight of approximately 345.80 g/mol. The structure includes:
The stereochemistry of AE0047 is significant for its activity, as specific spatial arrangements can influence receptor binding and efficacy .
Chemical Reactions Involving AE0047 Hydrochloride
AE0047 Hydrochloride participates in several chemical reactions relevant to its function as a calcium channel antagonist:
Understanding these reactions is essential for predicting drug behavior in biological systems .
Mechanism of Action
AE0047 Hydrochloride exerts its pharmacological effects primarily through the inhibition of calcium channels in vascular smooth muscle and cardiac tissues. The mechanism can be outlined as follows:
The potency of AE0047 is reflected in its low IC50 value (0.26 nM) against [3H]nimodipine binding in rat cardiac membrane homogenates .
Physical and Chemical Properties
AE0047 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in therapeutic applications .
Scientific Applications
AE0047 Hydrochloride has several applications in both clinical and research settings:
The ongoing research into AE0047's mechanisms may lead to further therapeutic applications or enhancements in existing treatments for cardiovascular diseases .
AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that exhibits high-affinity binding to L-type voltage-gated calcium channels (VGCCs). These channels, particularly the Cav1.2 subtype, are critical regulators of calcium influx in excitable cells. AE0047 binds to the α1 subunit of L-type channels, with its interaction localized to transmembrane domains IIIS5, IIIS6, and IVS6—regions known to form the dihydropyridine (DHP) receptor pocket [10]. The drug inhibits [³H]nimodipine binding to rat cardiac membranes with an IC50 of 0.26 nM, demonstrating nanomolar affinity comparable to first-generation DHP antagonists [2]. Site-directed mutagenesis studies confirm that residues Tyr1152 and Ile1153 in domain IVS6 are essential for high-affinity binding, a characteristic shared by other DHP antagonists [10].
Table 1: Binding Affinity Profile of AE0047 Hydrochloride
Experimental System | Target | Affinity (IC50 or Ki) |
---|---|---|
Rat cardiac membranes | [³H]Nimodipine binding site | 0.26 nM |
HEK293 cells expressing Cav1.2 | [³H]PN200-110 displacement | Ki = 40.9 nM |
Vascular smooth muscle | High K+-evoked contraction | IC50 = 1 μM (functional) |
The voltage-dependent blocking action of AE0047 is enhanced under depolarized conditions, a trait linked to its preferential binding to inactivated channel states. This property underlies its therapeutic utility in hypertension, where sustained vascular depolarization increases drug-channel interactions [5] [10].
AE0047 Hydrochloride potently inhibits extracellular Ca2+ influx through L-type channels in vascular smooth muscle cells (VSMCs). In isolated rat aorta models, AE0047 (1 μM) suppresses high K+ (30–90 mM)-induced contractions by >80%, confirming its role as a voltage-dependent calcium channel blocker [5]. This inhibition occurs via selective blockade of L-type channels, as evidenced by its inability to affect receptor-operated calcium channels activated by agonists like norepinephrine. The drug’s membrane partitioning properties enable deep access into lipid bilayers, facilitating interaction with the channel’s DHP-binding domain [5] [6].
Mechanistically, AE0047 stabilizes the inactivated conformation of Cav1.2 channels, reducing channel open probability without altering single-channel conductance. This action decreases global cytosolic Ca2+ concentrations ([Ca2+]i) in VSMCs, leading to:
Table 2: Functional Inhibition of Calcium-Dependent Contraction by Calcium Channel Blockers
Agent | IC50 (High K+ Contraction) | Relative Potency vs. Nifedipine |
---|---|---|
AE0047 Hydrochloride | 0.8–1.0 μM | 1.2× |
Nifedipine | 0.1 μM | 1.0× (reference) |
Verapamil | 30 μM | 0.03× |
Beyond direct channel blockade, AE0047 modulates calcium signaling cascades in endothelial cells, influencing vascular tone and metabolic functions. In human vascular endothelia, AE0047 (10−6 M) reduces IP3 receptor-mediated calcium release from endoplasmic reticulum stores by 35–40%, likely through indirect modulation of phospholipase C (PLC) activity [2] [9]. This effect diminishes endothelin-1-induced vasoconstriction and enhances nitric oxide (NO) bioavailability, promoting vasodilation.
Notably, AE0047’s calcium channel antagonism extends to metabolic regulation:
Table 3: Endothelial and Metabolic Effects of AE0047 Hydrochloride
Cellular Process | Experimental Model | AE0047 Effect |
---|---|---|
Chylomicron secretion | Caco-2 intestinal cells | ↓ Basolateral 14C-TG secretion by 50–60% |
VLDL clearance | HepG2 hepatocytes | ↑ 125I-VLDL uptake by 80% |
Endothelin-1-induced Ca2+ release | Human umbilical vein endothelia | ↓ Peak [Ca2+]i by 35–40% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7